Cholestan-3-yl 4-methylbenzene-1-sulfonate
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Overview
Description
Cholestan-3-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C34H54O3S It is a derivative of cholestane, a saturated steroid, and features a sulfonate ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholestan-3-yl 4-methylbenzene-1-sulfonate typically involves the esterification of cholestanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cholestan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholestan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cholestan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl 4-methylbenzenesulfonate: Similar structure but with a different ester linkage.
Cholesteryl benzenesulfonate: Lacks the methyl group on the benzene ring.
Cholesteryl sulfate: Contains a sulfate group instead of a sulfonate ester.
Uniqueness
Cholestan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cholestane backbone with a 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
67710-73-0 |
---|---|
Molecular Formula |
C34H54O3S |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-11,13-14,23,25-27,29-32H,7-9,12,15-22H2,1-6H3 |
InChI Key |
IAEKFZXJTDNGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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